molecular formula C5H9N B3109354 Spiro[2.2]pentan-1-amine CAS No. 17202-69-6

Spiro[2.2]pentan-1-amine

Cat. No.: B3109354
CAS No.: 17202-69-6
M. Wt: 83.13 g/mol
InChI Key: TYUSITBZTFHUJR-UHFFFAOYSA-N
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Description

Spiro[2.2]pentan-1-amine: is a spirocyclic compound characterized by a unique structure where two cyclopropane rings are fused at a single carbon atom, forming a spiro center

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[2.2]pentan-1-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable amine precursor with a cyclopropane derivative under specific conditions that promote the formation of the spiro center .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process often requires careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Spiro[2.2]pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic oxides, while substitution reactions can produce a variety of substituted spirocyclic amines .

Scientific Research Applications

Chemistry: Spiro[2.2]pentan-1-amine is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of ring strain and reactivity .

Biology and Medicine: In biological research, this compound derivatives are investigated for their potential as pharmaceutical agents. The compound’s unique structure can interact with biological targets in novel ways, leading to potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications, including the development of new polymers and advanced materials .

Mechanism of Action

The mechanism of action of Spiro[2.2]pentan-1-amine involves its interaction with molecular targets through its amine group and spirocyclic structure. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. Specific pathways and targets depend on the derivative and application being studied .

Comparison with Similar Compounds

Uniqueness: Spiro[2.2]pentan-1-amine is unique due to its small ring size and the presence of an amine group, which imparts specific reactivity and potential for diverse applications. Its strained ring system also makes it an interesting subject for studying ring strain and its effects on chemical reactivity .

Properties

IUPAC Name

spiro[2.2]pentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c6-4-3-5(4)1-2-5/h4H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUSITBZTFHUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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